![molecular formula C13H18N2O5S B12558913 Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- CAS No. 142319-48-0](/img/structure/B12558913.png)
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- is a complex organic compound with a molecular formula of C13H18N2O5S. This compound is notable for its unique structure, which includes a hexanoic acid backbone with an aminosulfonyl phenyl group and an oxo group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- typically involves multiple steps. One common method includes the reaction of hexanoic acid with 4-(aminosulfonyl)benzylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved can include inhibition of proteolytic enzymes like plasmin, which is responsible for fibrinolysis .
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- can be compared with similar compounds such as:
6-Aminohexanoic acid: Known for its use in the treatment of bleeding disorders.
4-Aminohexanoic acid: Studied for its interactions with enzymes and potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-.
Eigenschaften
CAS-Nummer |
142319-48-0 |
|---|---|
Molekularformel |
C13H18N2O5S |
Molekulargewicht |
314.36 g/mol |
IUPAC-Name |
6-oxo-6-[(4-sulfamoylphenyl)methylamino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O5S/c14-21(19,20)11-7-5-10(6-8-11)9-15-12(16)3-1-2-4-13(17)18/h5-8H,1-4,9H2,(H,15,16)(H,17,18)(H2,14,19,20) |
InChI-Schlüssel |
KYFAPMAXEFICOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCCCC(=O)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


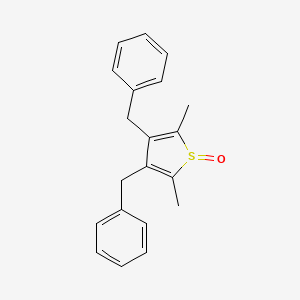
![Methyl 3,4-dihydroxy-5-[(propan-2-yl)oxy]benzoate](/img/structure/B12558852.png)
![2-({[2-(Diphenylphosphanyl)phenyl]methoxy}methyl)pyridine](/img/structure/B12558859.png)

![2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12558871.png)
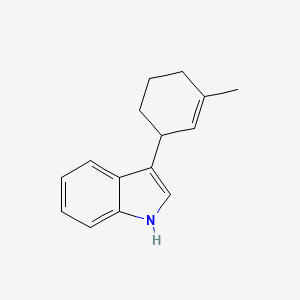
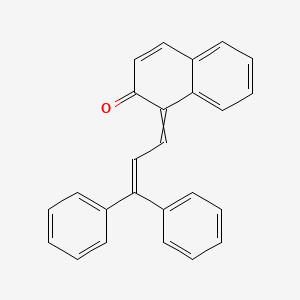

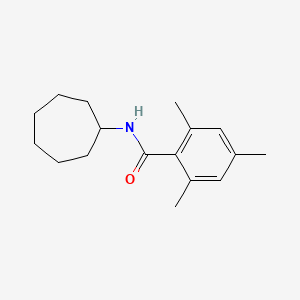

![4-{4-[(Furan-2-yl)methylidene]-5-oxo-4,5-dihydro-1,2-oxazol-3-yl}benzoic acid](/img/structure/B12558907.png)
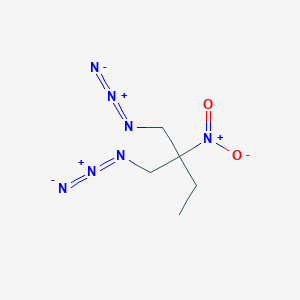
![2-Ethyl-3-propylbenzo[f][1,7]naphthyridine](/img/structure/B12558914.png)
![Urea, [2-(1,1-dimethylethyl)phenyl]-](/img/structure/B12558919.png)
